![molecular formula C11H8BrNO5S B12918589 2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-28-2](/img/structure/B12918589.png)
2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a sulfonylmethyl group attached to a bromobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran typically involves multi-step organic reactions. One common approach is to start with the nitration of furan to introduce the nitro group. This is followed by the sulfonylation of bromobenzene to form 4-bromobenzenesulfonyl chloride. The final step involves the coupling of the sulfonyl chloride with the nitrofuran under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and times .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromobenzene moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are commonly used.
Nucleophilic Substitution: Reagents like amines or thiols can be used under basic conditions.
Major Products
Electrophilic Aromatic Substitution: Products include nitrated, sulfonated, or halogenated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamide derivatives.
Reduction: The major product is the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran depends on its specific application. In medicinal chemistry, its biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitro groups may play a role in binding to these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Used in similar synthetic applications but lacks the nitrofuran moiety.
5-Nitrofuran-2-carboxylic Acid: Contains the nitrofuran moiety but lacks the sulfonylmethyl group.
Uniqueness
2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
61266-28-2 |
---|---|
Molekularformel |
C11H8BrNO5S |
Molekulargewicht |
346.16 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)sulfonylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8BrNO5S/c12-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)13(14)15/h1-6H,7H2 |
InChI-Schlüssel |
PAASAWPVJZVHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.